molecular formula C11H13BO3 B7854176 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7854176
M. Wt: 204.03 g/mol
InChI Key: QPAGKUHDGMROLS-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is often enhanced through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions .

Properties

IUPAC Name

4-(4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO3/c1-11(2)8-14-12(15-11)10-5-3-9(7-13)4-6-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGKUHDGMROLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(O1)(C)C)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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